molecular formula C12H8ClN7O B3499772 3-chloro-N-(4-cyano-1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-N-(4-cyano-1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B3499772
M. Wt: 301.69 g/mol
InChI Key: JUCCOVQXOPVTQL-UHFFFAOYSA-N
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Description

3-Chloro-N-(4-cyano-1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound characterized by its pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: . Key reagents and conditions include chlorination agents, cyano groups, and carboxamide formation techniques.

Industrial Production Methods: On an industrial scale, the production of this compound requires optimized reaction conditions to ensure high yield and purity. This involves the use of advanced chemical reactors and purification techniques to achieve large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as ammonia or amines.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It has been studied for its potential biological activities, including antiviral and antimicrobial properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly for diseases that involve viral infections.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, in antiviral applications, it may inhibit viral replication by interfering with viral proteins or enzymes.

Comparison with Similar Compounds

  • 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide

  • Indole derivatives

Properties

IUPAC Name

3-chloro-N-(4-cyano-2-methylpyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN7O/c1-19-10(7(5-14)6-16-19)17-12(21)9-8(13)11-15-3-2-4-20(11)18-9/h2-4,6H,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCCOVQXOPVTQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C#N)NC(=O)C2=NN3C=CC=NC3=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-chloro-N-(4-cyano-1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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3-chloro-N-(4-cyano-1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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3-chloro-N-(4-cyano-1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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3-chloro-N-(4-cyano-1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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3-chloro-N-(4-cyano-1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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3-chloro-N-(4-cyano-1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

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